Product packaging for Imlatoclax(Cat. No.:CAS No. 1257050-45-5)

Imlatoclax

Cat. No.: B608079
CAS No.: 1257050-45-5
M. Wt: 896.501
InChI Key: WKULGVVLSQGJTK-NDNBRKIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imlatoclax is a targeted small-molecule inhibitor designed for scientific research. It is characterized as a BH3 mimetic that binds to and inhibits anti-apoptotic Bcl-2 family proteins . By antagonizing proteins such as Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts their interaction with pro-apoptotic proteins, thereby promoting the initiation of the mitochondrial apoptosis pathway in cells . This mechanism of action is of significant interest in oncology research for its potential to induce programmed cell death in malignancies that rely on these pro-survival proteins for growth and persistence. Research into compounds with this profile focuses on understanding their efficacy as single agents and in combination with other chemotherapeutic drugs to overcome treatment resistance . This compound is supplied for investigational purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H54ClN7O7S B608079 Imlatoclax CAS No. 1257050-45-5

Properties

CAS No.

1257050-45-5

Molecular Formula

C47H54ClN7O7S

Molecular Weight

896.501

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C47H54ClN7O7S/c1-46(2)16-14-34(40(27-46)32-4-6-35(48)7-5-32)30-53-20-22-54(23-21-53)36-8-10-39(43(25-36)62-37-24-33-15-19-49-44(33)51-29-37)45(56)52-63(60,61)38-9-11-41(42(26-38)55(58)59)50-28-31-12-17-47(3,57)18-13-31/h4-11,15,19,24-26,29,31,50,57H,12-14,16-18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56)

InChI Key

WKULGVVLSQGJTK-NDNBRKIYSA-N

SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)(C)O)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Imlatoclax

Origin of Product

United States

Molecular and Cellular Mechanisms of Imlatoclax Action

Direct Binding Affinity and Selectivity for Anti-Apoptotic BCL-2 Family Proteins

Imlatoclax is characterized as a pan-BCL-2 family inhibitor due to its ability to bind with inhibitory affinity to a broad range of anti-apoptotic BCL-2 proteins. d-nb.infonih.govnih.gov It occupies the hydrophobic BH3-binding groove on the surface of these proteins, preventing them from sequestering and inactivating pro-apoptotic effector proteins. mdpi.compnas.org This broad selectivity allows this compound to overcome the functional redundancy among different anti-apoptotic family members. pnas.org

Target ProteinBinding Affinity (Ki)
BCL-2 ~0.22 µM (220 nM) medchemexpress.comselleckchem.com
BCL-XL ~1-7 µM ekb.eg
BCL-W ~1-7 µM ekb.eg

This compound demonstrates a notable binding affinity for the BCL-2 protein, with a reported inhibition constant (Ki) of approximately 0.22 µM. selleckchem.com By binding to BCL-2, this compound prevents it from sequestering pro-apoptotic proteins, thereby promoting the activation of the apoptotic cascade. cancer.gov

This compound also targets and inhibits BCL-XL, another key anti-apoptotic protein. d-nb.info Its binding affinity for BCL-XL is within the low micromolar range. ekb.eg Inhibition of BCL-XL is a critical aspect of this compound's function, as BCL-XL can sequester pro-apoptotic proteins and confer resistance to apoptosis. pnas.org

The inhibitory activity of this compound extends to BCL-W, a less-studied but important anti-apoptotic member of the family. d-nb.infopnas.org The ability of this compound to antagonize BCL-W contributes to its pan-inhibitory profile, ensuring a more comprehensive blockade of the anti-apoptotic machinery. pnas.orgnih.gov

Induction of Apoptosis Pathways

The primary consequence of this compound's interaction with anti-apoptotic BCL-2 proteins is the induction of the intrinsic pathway of apoptosis. This process is initiated at the mitochondria and involves the permeabilization of the outer mitochondrial membrane and the subsequent activation of effector caspases. d-nb.info

By binding to and inhibiting anti-apoptotic proteins like BCL-2 and BCL-XL, this compound disrupts their ability to restrain the pro-apoptotic effector proteins BAX and BAK. pnas.orgcancer.gov The liberation and subsequent activation of BAX and BAK lead to their oligomerization within the mitochondrial outer membrane, forming pores that result in Mitochondrial Outer Membrane Permeabilization (MOMP). d-nb.infonih.gov This permeabilization allows for the release of pro-apoptotic factors, such as cytochrome c and SMAC (Second Mitochondria-derived Activator of Caspases), from the mitochondrial intermembrane space into the cytosol. d-nb.inforesearchgate.net The release of these factors is a critical commitment step in the apoptotic cascade. nih.gov

This compound triggers apoptosis by modulating the activity of pro-apoptotic proteins. Its binding to anti-apoptotic BCL-2 family members displaces BH3-only sensitizer proteins (like BIM), which can then contribute to the activation of BAX and BAK. selleckchem.com This "unsequestering" of pro-apoptotic proteins is a central feature of BH3 mimetics. selleckchem.com

Research indicates that this compound's mechanism may be multifaceted. Beyond indirectly activating BAX and BAK by neutralizing their inhibitors, some studies suggest this compound may also directly activate BAX. nih.gov In cell-free systems, this compound has been shown to induce a conformational change in recombinant BAX, promoting its activation and multimerization. nih.govresearchgate.net This direct activation represents a distinct mechanism compared to other BH3 mimetics that act solely as sensitizers. nih.gov Following treatment with this compound, the activation and translocation of BAX to the mitochondria have been observed, along with the activation of BAK. nih.govresearchgate.netnih.gov This activation of BAX and BAK is an essential step for the execution of apoptosis. pnas.org

Caspase Cascade Activation (e.g., Caspase-3, Caspase-9)

The activation of the caspase cascade is a central event in the execution of apoptosis. For a BH3 mimetic like this compound, the anticipated mechanism would involve the initiation of the intrinsic apoptotic pathway, leading to the activation of specific caspases.

Upon binding to and inhibiting anti-apoptotic Bcl-2 family proteins, BH3 mimetics disrupt the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 undergoes auto-cleavage and activation. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, most notably pro-caspase-3.

Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the dismantling of the cell.

Investigation of Downstream Signaling Modulations

The activity of a BH3 mimetic extends beyond the direct activation of apoptosis and can influence other cellular signaling pathways that regulate cell fate.

Impact on Cell Cycle Regulation

The interplay between apoptosis and the cell cycle is critical in determining whether a cell proliferates or undergoes programmed cell death. Some pan-Bcl-2 inhibitors have been shown to induce a G1-phase cell cycle arrest. This is often accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1. By halting cell cycle progression, the cell is prevented from entering the S phase (DNA synthesis), creating a window for apoptotic processes to take effect. The upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27 can also contribute to this cell cycle arrest.

Modulation of Protein-Protein Interactions within Apoptotic Machinery

The core mechanism of BH3 mimetics revolves around the modulation of protein-protein interactions within the apoptotic machinery. These drugs are designed to mimic the BH3 domain of pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA).

By binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), BH3 mimetics competitively inhibit the interaction between these anti-apoptotic proteins and pro-apoptotic effector proteins (BAX and BAK) or BH3-only proteins. This disruption liberates BAX and BAK, allowing them to oligomerize at the mitochondrial outer membrane and induce MOMP. The specificity and affinity of a particular BH3 mimetic for different anti-apoptotic Bcl-2 family members will determine its efficacy in various cellular contexts.

Comparative Analysis of this compound Mechanism with Other BH3 Mimetics

A comparative analysis of this compound with other well-characterized BH3 mimetics would be crucial to understanding its unique therapeutic potential. This analysis would typically focus on several key parameters:

Binding Affinity and Selectivity: Comparing the binding profile of this compound to that of other BH3 mimetics such as Venetoclax (B612062) (ABT-199) and Navitoclax (B1683852) (ABT-263). For instance, Venetoclax is highly selective for Bcl-2, whereas Navitoclax targets Bcl-2, Bcl-xL, and Bcl-w. A pan-Bcl-2 inhibitor would target a broader range of anti-apoptotic proteins.

Mechanism of Action: While the general mechanism is conserved, subtle differences may exist. For example, the precise conformational changes induced in pro-apoptotic proteins upon inhibitor binding could vary.

Cellular Efficacy: Comparing the potency of this compound in inducing apoptosis in different cancer cell lines relative to other BH3 mimetics would provide insights into its potential clinical applications.

Interactive Data Table: Comparative Properties of BH3 Mimetics (Illustrative)

FeatureThis compoundVenetoclaxNavitoclaxObatoclax
Target(s) Data UnavailableBcl-2Bcl-2, Bcl-xL, Bcl-wPan-Bcl-2
Selectivity Data UnavailableHigh for Bcl-2BroadBroad

Preclinical Research Methodologies and Models for Imlatoclax Investigation

In Vitro Experimental Models

In vitro models involve experiments conducted in a controlled laboratory environment, typically using cells or tissues outside of a living organism. quantics.co.uk These models are valuable for high-throughput screening and studying the mechanisms of action of a compound at the cellular level. imavita.com

Cancer Cell Line Panels (e.g., Hematological Malignancies, Solid Tumors)

Cancer cell lines are immortalized cell populations derived from tumors that can be grown and maintained in culture indefinitely. eppendorf.combbc.com They are widely used in preclinical cancer research for screening potential therapeutic agents and investigating cellular responses to treatment. psu.edunih.gov Using panels of cancer cell lines representing various types of malignancies, including hematological cancers and solid tumors, allows researchers to assess the breadth of Imlatoclax's activity and identify potentially responsive cancer types. Studies using cancer cell lines can investigate effects such as cell proliferation, apoptosis (programmed cell death), and changes in cellular metabolism. imavita.com For example, studies have utilized colorectal cancer cell lines to investigate radiosensitivity. frontiersin.org The use of diverse cell lines can help understand heterogeneity in treatment response. psu.edu

Primary Cell Cultures

Primary cell cultures are derived directly from tissues or organs and are cultured for a limited number of passages. eppendorf.com Unlike immortalized cell lines, primary cells retain many characteristics of their tissue of origin, offering a more physiologically relevant model for studying cellular processes and drug effects. eppendorf.comkosheeka.com Primary cell cultures can be used to study the effects of this compound on specific cell types relevant to its intended therapeutic application, such as cancer cells obtained directly from patients or healthy cells to assess potential off-target effects. kosheeka.commdpi.com They are considered valuable for studying the physiology and biochemistry of cells and can be used as control models in anti-cancer research. nih.govkosheeka.com

Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are advanced in vitro models that better recapitulate the in vivo tissue architecture and microenvironment compared to traditional two-dimensional (2D) cell cultures. thermofisher.comupmbiomedicals.commdpi.com Spheroids are simple aggregates of cells, while organoids are more complex structures that mimic the structure and function of specific organs. upmbiomedicals.commdpi.com These models allow for the study of cell-cell interactions, cell-matrix interactions, and the formation of gradients of nutrients and oxygen, all of which are present in native tissues and can influence drug response. mdpi.comnovusbio.com Using 3D models can provide more predictive data for in vivo outcomes and are utilized in drug screening and disease modeling. thermofisher.comupmbiomedicals.comtebubio.com For instance, tumor spheroids can mimic the physical properties of tumors and are useful for studying the tumor microenvironment. novusbio.com

Co-culture Models for Microenvironment Studies

Co-culture models involve culturing different cell types together to study their interactions. frontiersin.org In the context of cancer research, co-culture models are used to investigate the complex interplay between cancer cells and components of the tumor microenvironment (TME), such as fibroblasts, immune cells, and endothelial cells. frontiersin.orgplos.orgfrontiersin.org The TME plays a crucial role in tumor progression, metastasis, and response to therapy. frontiersin.org By using co-culture models, researchers can assess how this compound affects not only the cancer cells but also their interactions with the surrounding stromal and immune cells, providing insights into its potential impact on the entire tumor ecosystem. frontiersin.org These models can help unveil mutual interactions between different cell types within the TME. mdpi.com

In Vivo Preclinical Animal Models

In vivo models involve testing the compound in living organisms, typically animal models, to evaluate its efficacy and effects within a complex biological system. quantics.co.uk

Xenograft Models

Xenograft models are widely used in preclinical cancer research and involve transplanting human cancer cells or tumor tissue into immunocompromised animals, usually mice. oxfordvacmedix.comwuxibiology.comnih.gov These models allow researchers to study the growth and response of human tumors to potential therapies in a living system. oxfordvacmedix.com Cell line-derived xenografts (CDX) use established cancer cell lines, while patient-derived xenografts (PDX) involve implanting tumor tissue directly from a patient. wuxibiology.comcrownbio.com PDX models are considered to better reflect the heterogeneity and characteristics of human tumors and are valuable for evaluating the efficacy of compounds like this compound against specific cancer types or in models that mimic patient populations. nih.govcrownbio.com Xenograft models can be used to assess tumor growth inhibition, regression, and survival outcomes following treatment with this compound. oxfordvacmedix.com Different types of xenograft models, including subcutaneous and orthotopic models, can be utilized depending on the research question. oxfordvacmedix.comwuxibiology.com

Model TypeDescriptionAdvantagesApplications in this compound Research
In Vitro Models Experiments conducted outside a living organism. quantics.co.ukHigh-throughput screening, detailed mechanistic studies. imavita.comInitial screening, understanding cellular effects, identifying responsive cell types.
Cancer Cell Line PanelsImmortalized cancer cells grown in culture. eppendorf.comEasy to culture, reproducible, suitable for large-scale screening. psu.edunih.govAssessing activity across various cancer types (hematological, solid tumors). elsevier.com
Primary Cell CulturesCells directly from tissues, limited passages. eppendorf.comMore physiologically relevant, retain tissue characteristics. eppendorf.comkosheeka.comStudying effects on specific cell types, assessing potential off-target effects. kosheeka.commdpi.com
3D Cell Culture (Spheroids, Organoids)Cells grown in 3D structures mimicking tissue architecture. thermofisher.comupmbiomedicals.commdpi.comBetter mimic in vivo environment, allow for complex interactions. mdpi.comnovusbio.comEvaluating efficacy in a more complex tissue-like setting, studying penetration and response in 3D structures. thermofisher.comupmbiomedicals.comtebubio.com
Co-culture ModelsCulturing different cell types together (e.g., cancer and immune cells). frontiersin.orgStudy cell-cell interactions, investigate tumor microenvironment effects. frontiersin.orgplos.orgfrontiersin.orgAssessing impact on cancer-stroma/immune cell interactions, understanding microenvironment influence on response. frontiersin.orgmdpi.com
In Vivo Models Experiments conducted in living organisms (animals). quantics.co.ukEvaluate efficacy and effects in a complex biological system. quantics.co.ukAssessing anti-tumor activity, pharmacokinetics, and overall in vivo response.
Xenograft ModelsHuman cancer cells/tissue transplanted into immunocompromised animals. oxfordvacmedix.comwuxibiology.comnih.govStudy human tumor growth and response in a living system. oxfordvacmedix.comEvaluating this compound efficacy against human tumors, including diverse cancer types and patient-derived models. wuxibiology.comnih.govcrownbio.com

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models are created by implanting tumor tissue directly from a patient into immunodeficient mice. championsoncology.comnih.gov These models are considered valuable preclinical tools as they can maintain key characteristics of the original human tumor, including its molecular, histological, and phenotypical features. championsoncology.comnih.gov This preservation of characteristics makes PDX models more clinically relevant compared to traditional cell line-derived xenografts for evaluating the efficacy of potential therapeutics. championsoncology.cominvivotek.com PDX models can be utilized to target patient tumors with specific oncogene profiles and are reported to be more accurate in predicting clinical efficacy. invivotek.com They are used in studies to evaluate antitumor activity and elucidate mechanisms of action. nih.gov PDX models can mirror the heterogeneity of patient populations and demonstrate correlation to clinical outcomes. championsoncology.com They are maintained at low passages and deeply characterized at the molecular level to ensure they recapitulate the parent tumor characteristics and can reproduce patient response to therapy in mouse models. championsoncology.com

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) are utilized in preclinical cancer research to study tumor development and evaluate anticancer drugs. researchgate.net These models develop de novo tumors within an immune-competent microenvironment, which can better mimic the complexity of human disease compared to cell inoculation models. researchgate.netoncotarget.com GEMMs are well-suited for studying the functional roles of cellular signaling pathways, the tumor microenvironment, and the immune response. crownbio.com They allow for modeling of the tumor's cell-autonomous and stromal influences on different stages of disease progression. crownbio.com While GEMMs offer benefits for modeling in immunocompetent animals, some may have limitations such as variable tumor latency or incomplete penetrance, and the efficiency of metastasis can vary depending on the model. oncotarget.comnih.gov Transplantation strategies using tumor fragments or cell suspensions from GEMMs can be employed to address some of these challenges, providing cohorts of mice with tumors at similar stages of development. nih.gov

Molecular and Cellular Assays

Molecular and cellular assays are fundamental techniques used in preclinical research to investigate the effects of compounds like this compound at a cellular and molecular level. These assays provide insights into various biological processes relevant to drug activity.

Apoptosis Detection Assays (e.g., Annexin V Staining, Caspase Activity)

Apoptosis, or programmed cell death, is a crucial process in normal development and in response to cellular damage. sigmaaldrich.combiocompare.com The ability of tumor cells to evade apoptosis is a hallmark of many cancers. sigmaaldrich.com Apoptosis detection assays are used to determine if a compound induces cell death through this pathway. Apoptosis is a multi-step process involving early, mid, and late-stage events. sigmaaldrich.com

Annexin V Staining: This assay is commonly used to detect early-stage apoptosis. sigmaaldrich.combiocompare.comnih.gov In early apoptosis, phosphatidylserine (B164497), a phospholipid normally located on the inner leaflet of the plasma membrane, translocates to the outer surface. sigmaaldrich.combiocompare.com Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye for detection. biocompare.compromega.de Binding of labeled Annexin V to the cell surface indicates the externalization of phosphatidylserine. biocompare.com While Annexin V staining is indicative of early apoptosis, it can also occur in necrotic cells where membrane integrity is lost. promega.de

Caspase Activity Assays: Caspases are a family of proteolytic enzymes that play a central role in the execution phase of apoptosis. sigmaaldrich.com They are activated in a cascade in response to pro-apoptotic signals and cleave various protein substrates, leading to the dismantling of the cell. sigmaaldrich.com Assays that measure caspase activity, such as those detecting the cleavage of caspase substrates, can indicate the activation of the apoptotic pathway. sigmaaldrich.comnih.gov These assays are often used to detect mid-phase apoptosis. nih.gov

Combinations of different apoptosis assays are often used to accurately detect apoptosis and distinguish it from other forms of cell death like necrosis. nih.gov

Cell Viability and Proliferation Assays (e.g., IC50 determination)

The half-maximal inhibitory concentration (IC50) is a widely used parameter derived from cell viability or proliferation assays. mdpi.comCurrent time information in Portland, OR, US. The IC50 value represents the concentration of a compound at which cell viability or proliferation is inhibited by 50%. mdpi.com It serves as a quantitative measure to compare the potency of different compounds. mdpi.com IC50 values are typically determined by exposing cells to a range of drug concentrations and measuring the cellular response after a specific incubation period. mdpi.com

Various methods are employed for cell viability and proliferation assays, including colorimetric assays (e.g., using tetrazolium reagents like MTS or WST), fluorometric assays (e.g., using resazurin (B115843) reduction or protease substrates), and luminogenic ATP assays. imactiv-3d.comnih.govnih.gov These assays often rely on measuring metabolic activity or indicators associated with viable cell number. nih.gov

Protein Expression and Localization Analysis (e.g., Western Blot, Immunofluorescence)

Analyzing protein expression levels and their cellular localization provides crucial information about the biological effects of a compound and its mechanism of action. Techniques such as Western Blot and Immunofluorescence are commonly used for this purpose.

Western Blot: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govcreative-diagnostics.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target protein. creative-diagnostics.com The bound antibodies are then detected, typically using enzymatic reactions or fluorescent signals, to visualize and quantify the protein of interest. creative-diagnostics.com Western blotting allows for the assessment of changes in protein abundance and can detect modified forms of proteins, such as cleaved caspases or phosphorylated signaling molecules, which are relevant in studying processes like apoptosis or signal transduction. nih.gov Quantitative Western blotting requires careful normalization to account for variations in protein loading and transfer. licorbio.com

Immunofluorescence: Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues. nih.govf1000research.com Cells or tissue sections are fixed and permeabilized, and then incubated with primary antibodies that bind to the target protein. nih.gov Unbound antibodies are washed away, and fluorescently labeled secondary antibodies that bind to the primary antibodies are added. nih.gov The fluorescent signal is then detected using a fluorescence microscope, allowing for the visualization of the protein's distribution within the cell or tissue. Immunofluorescence can provide insights into the subcellular localization of proteins and how it might change upon treatment with a compound. nih.gov Quantitative immunofluorescence methods, such as In-Cell Western assays, allow for the quantification of protein levels or signaling events directly in cells cultured in microplates. nih.gov

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

Gene expression profiling techniques are used to measure the activity of genes, typically by quantifying the levels of messenger RNA (mRNA) transcripts. These methods can reveal how a compound affects gene transcription, providing insights into its downstream effects on cellular pathways.

qPCR: Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive and quantitative method for measuring the amount of specific mRNA transcripts. biosistemika.comnih.gov qPCR amplifies a specific region of an mRNA molecule, and the accumulation of PCR product is monitored in real-time using fluorescent probes or dyes. biosistemika.comiric.ca This allows for the determination of the relative or absolute quantification of target mRNA levels. biosistemika.comiric.ca qPCR is often used to validate findings from RNA-Seq or to analyze the expression of a smaller number of target genes with high sensitivity and accuracy. biosistemika.comnih.gov The results are typically expressed as relative quantification (RQ) or fold change compared to a control sample, often normalized to a reference gene. iric.ca

Disparities can sometimes exist between RNA-Seq and qPCR results, which can be attributed to technical variability, differences in sensitivity, dynamic range, and platform-specific biases. researchgate.net

Protein Binding Assays (e.g., Surface Plasmon Resonance)

Protein binding assays are fundamental techniques used in preclinical research to characterize the interaction between a drug candidate and its target protein or other proteins it may bind to. These assays provide crucial information about binding affinity, kinetics, and specificity.

Surface Plasmon Resonance (SPR) is a widely utilized label-free detection technique for measuring both the equilibrium dissociation constant (KD) and the kinetic constants (association rate constant ka and dissociation rate constant kd) of molecular interactions biosensingusa.comnih.gov. SPR evaluates and characterizes drug-target interactions and is applicable to various modalities, including small molecules, peptides, biologics, and oligonucleotides evotec.com. The method requires one interacting molecule (ligand) to be immobilized on a solid surface (sensor chip), while the other molecule (analyte) is brought into contact via the instrument's flow cells nih.gov. Binding of the analyte to the immobilized ligand changes the mass on the sensor chip surface, altering the refractive index and generating a signal that is detected in real-time nih.gov. This allows for the quantitative analysis of interactions, providing insights into affinity and kinetics nih.gov. SPR technology is regularly applied in drug discovery approaches to characterize drug-target interactions, including the validation of small molecule hit compounds evotec.com.

Advanced Preclinical Research Technologies

The integration of advanced technologies significantly enhances the precision and efficiency of preclinical studies ibexresearch.comenvolbio.com. These technologies allow for more detailed analysis and can accelerate the drug discovery process ibexresearch.comenvolbio.com.

High-Throughput Screening Platforms

High-Throughput Screening (HTS) is an essential component of modern drug discovery, enabling the rapid automated testing of large libraries of biological or chemical compounds to assess their effect on a specific biological target nih.govbio-rad.combiocompare.com. HTS platforms allow for the screening of hundreds of thousands or even millions of compounds in a relatively short period, significantly accelerating the identification of potential drug candidates biocompare.comaxxam.com. Assays suitable for HTS need to be biologically relevant, sensitive, robust, and economic sci-hub.se. These assays are typically conducted in multi-well plates, such as 384-well or 1536-well formats, using automated liquid handling devices and multi-modality plate readers axxam.comsci-hub.se. HTS can be performed using biochemical or cell-based assays sci-hub.se. The integration of HTS with molecular profiling can aid in identifying effective therapeutic strategies and potential biomarkers nih.gov.

In Silico Modeling and Computational Approaches

In silico modeling and computational approaches play an increasingly important role in preclinical research by providing tools to evaluate drug properties and predict their behavior using computer simulations and mathematical algorithms pharmafeatures.comjapsonline.comnih.gov. These methods can offer a cost-effective way of identifying drug candidates and evaluating various treatments pharmafeatures.comjapsonline.com. Computer-aided drug design (CADD) is a group of in silico methods that can increase the probability of identifying compounds with desired properties pharmafeatures.com. In silico methods include quantitative structure-activity relationship (QSAR) methods, molecular docking methods, and quantum medicinal chemistry methods, which assess molecular structure, drug-macromolecule interactions, and electronic structure, respectively japsonline.commdpi.com. These approaches can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the preclinical stage, potentially reducing the failure rate in later development phases nih.govmdpi.com. In silico models can also simulate molecular interactions and forecast drug behaviors mdpi.com.

Quantitative EEG (qEEG) for Neural Activity Research in Preclinical Models

Quantitative Electroencephalography (qEEG) is a technique used in preclinical research to measure changes in the power and cortical distribution of different EEG frequency bands, providing insights into the stimulant or depressant effects of drugs on neural activity preclinicalephys.com. qEEG can offer detailed information about the type of effect a drug has on brain oscillations and their temporal dynamics preclinicalephys.com. By correlating qEEG data with drug levels, researchers can establish pharmacokinetic-pharmacodynamic (PK/PD) models preclinicalephys.com. qEEG can also be combined with sleep analytics to understand the effects of drugs on sleep architecture and underlying oscillatory brain activity preclinicalephys.com. This integration can increase the predictive value of EEG for drug efficacy and provide insights into neural mechanisms preclinicalephys.com. qEEG biomarkers identified in preclinical studies may serve as translational endpoints to help predict clinical efficacy preclinicalephys.comnih.gov. Animal models are frequently used in neuroimaging research to understand the relationship between functional brain imaging signals and neuronal activity frontiersin.orgthetransmitter.org.

Metabolomics and Lipidomics in Preclinical Studies

Metabolomics and lipidomics are 'omics' approaches that involve the comprehensive study of small molecules (metabolites) and lipids within a biological system baker.edu.aumdpi.commdpi.com. These fields are increasingly utilized in preclinical research to understand the metabolic changes induced by a drug candidate or a disease state baker.edu.aumdpi.commdpi.comfrontiersin.org. Metabolomic and lipidomic profiling can reveal alterations in biochemical pathways and identify potential biomarkers baker.edu.aumdpi.com. These approaches allow researchers to monitor changes in small molecules in tissues or the organism as a whole, which can reveal potential new targets for drugs and enable the assessment of the effects of new therapies mdpi.com. Mass spectrometry, often combined with separation techniques, is a highly sensitive and specific platform for implementing targeted metabolomics and lipidomics mdpi.com. Integrated analyses of metabolomics, lipidomics, and transcriptomics can provide a comprehensive view of metabolic alterations frontiersin.org.

Investigation of Imlatoclax Efficacy in Preclinical Oncology Models

Efficacy in Hematological Malignancy Models

Imlatoclax has demonstrated significant antitumor activity in various preclinical models of hematological cancers. aacrjournals.org Its mechanism of action involves selectively binding to Bcl-2, disrupting the BCL-2:BIM complex, which in turn leads to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis. aacrjournals.org

Acute Myeloid Leukemia (AML) Preclinical Models

In preclinical studies, this compound has shown potent activity against Acute Myeloid Leukemia (AML). In a xenograft model using the OCI-AML-3 cell line, this compound demonstrated significant in vivo antitumor effects. aacrjournals.org

Lymphoma Preclinical Models

The efficacy of this compound has been evaluated in various lymphoma models, including Diffuse Large B-cell Lymphoma (DLBCL). In a study using the OCI-LY8 DLBCL xenograft model, which has high expression of BCL-2, daily oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. nih.gov At doses of 50 and 100 mg/kg for 10 days, tumor inhibition was 35.8% and 63.3%, respectively. nih.gov These in vivo results were supported by evidence of apoptosis induction, as shown by an increase in TUNEL-positive cells and cleaved PARP and caspase 3 levels in the tumor tissue. nih.gov

In another DLBCL xenograft model using Toledo cells, this compound also demonstrated dose-dependent tumor growth inhibition. researchgate.net Furthermore, when combined with rituximab or a combination of bendamustine and rituximab, this compound showed enhanced antitumor activity in vivo. aacrjournals.org

Lymphoma ModelTreatmentKey Findings
OCI-LY8 (DLBCL) XenograftThis compound (50 mg/kg/day)35.8% tumor growth inhibition. nih.gov
OCI-LY8 (DLBCL) XenograftThis compound (100 mg/kg/day)63.3% tumor growth inhibition. nih.gov
Toledo (DLBCL) XenograftThis compoundDose-dependent tumor growth inhibition. researchgate.net

Multiple Myeloma Preclinical Models

This compound has demonstrated more potent apoptosis-inducing activity compared to venetoclax (B612062) in multiple myeloma models. researchgate.net In a study involving the KMS-11 multiple myeloma cell line, which was transduced with a luciferase reporter, mice treated with this compound showed a significant reduction in tumor burden as measured by bioluminescent imaging. researchgate.net Analysis of tumor tissues from these models revealed an increase in cleaved caspase-3, confirming the induction of apoptosis. researchgate.net

Multiple Myeloma ModelTreatmentKey Findings
KMS-11 XenograftThis compound (100 mg/kg/day)Significant reduction in tumor burden. researchgate.net
KMS-11 Tumor TissueThis compoundIncreased levels of cleaved caspase-3. researchgate.net

Efficacy in Solid Tumor Preclinical Models

While this compound is being investigated for its potential in treating solid tumors, specific preclinical efficacy data for prostate and lung cancer models are not extensively available in the reviewed literature. ascentage.com

Prostate Cancer Preclinical Models

There is currently no publicly available preclinical data specifically detailing the efficacy of this compound as a single agent in prostate cancer models.

Lung Cancer Preclinical Models

There is currently no publicly available preclinical data specifically detailing the efficacy of this compound as a single agent in lung cancer models. One study noted that the BCL-xL dependent cell line, SKLU-1 (a lung cancer cell line), was treated with BCL-2 selective inhibitors including lisaftoclax, but specific efficacy data was not detailed. researchgate.net

Other Solid Tumor Models (e.g., Melanoma, Breast Cancer)

Preclinical investigations have evaluated the anti-tumor effects of this compound in specific solid tumor models, including uveal melanoma (UM). In a study utilizing a panel of UM cell lines, this compound as a standalone agent demonstrated moderate growth inhibitory effects. aacrjournals.org The half-maximal inhibitory concentration (IC50) values observed across these cell lines ranged from 0.151 to 1.857µM. aacrjournals.org This research also indicated that the anti-proliferative activity of this compound was enhanced when used in combination with inhibitors of the MAPK signaling pathway. aacrjournals.org

While extensive preclinical data in other specific solid tumors like breast cancer are not detailed in the available literature, the findings in melanoma models provide a basis for its potential utility. Further clinical studies have explored this compound in combination with pembrolizumab in patients with unresectable or metastatic melanoma who have shown resistance to prior immunotherapy. onclive.comtargetedonc.com

Cancer ModelFindingSource
Uveal Melanoma (UM) Cell LinesModerate growth inhibitory effects with IC50 values ranging from 0.151 to 1.857µM. aacrjournals.org

Evaluation of Anti-Tumor Activity as Monotherapy in Preclinical Settings

The efficacy of this compound as a single agent has been a key focus of preclinical evaluation. Studies involving oral administration of the compound in certain xenograft models have resulted in complete and durable tumor regression. nih.gov This suggests a potent anti-tumor activity when used as a monotherapy in these specific preclinical settings.

Further supporting its single-agent potential, a first-in-human Phase I study in patients with advanced solid tumors provided preliminary evidence of its clinical activity. In this study, monotherapy with this compound resulted in partial responses in 10% of evaluable patients and stable disease in 50% of patients. nih.govnih.gov The disease control rate was noted to be 100% among patients whose tumors had MDM2 amplification and wild-type TP53. nih.gov

Patient PopulationOverall Response Rate (ORR)Stable Disease (SD)Disease Control Rate (DCR)Source
Advanced Solid Tumors (n=20)10%50%60% nih.govnih.gov
MDM2-amplified, TP53-WT Tumors (n=8)25%75%100% nih.gov

Studies on Immunogenic Cell Death (ICD) Induction in Preclinical Models

Preclinical research indicates that this compound functions as a host immunomodulator, which may enhance anti-tumor immunity. asco.orgasco.org Studies have demonstrated that this compound can promote the production of proinflammatory cytokines in T cells and enhance the activation of CD4+ T cells. prnewswire.com Furthermore, it has been shown to increase the expression of PD-L1 on various tumor cells. prnewswire.com

This compound has also been observed to influence the tumor microenvironment by promoting a shift from M2 (immunosuppressive) to M1 (immunostimulatory) macrophages. onclive.com This modulation of the immune landscape within the tumor suggests a mechanism that could restore or enhance the body's ability to fight cancer, particularly when combined with immune checkpoint inhibitors like PD-1 blockade. onclive.comasco.orgprnewswire.com While these findings point to a significant immune-stimulating activity, the available research does not explicitly characterize this action through the classical markers of immunogenic cell death (ICD), such as calreticulin exposure, ATP secretion, or HMGB1 release.

Mechanisms of Resistance to Imlatoclax in Preclinical Contexts

Intrinsic Resistance Mechanisms

Intrinsic resistance to Imlatoclax in preclinical models can be influenced by factors inherent to the cancer cells before drug exposure.

Baseline Expression Levels of Anti-Apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins within the BCL-2 family is a critical determinant of a cell's susceptibility to apoptosis induction. High baseline expression levels of anti-apoptotic proteins, such as BCL-2, BCL-XL, and MCL-1, can confer intrinsic resistance to BH3 mimetics like this compound that target these proteins. Overexpression of BCL-2 proteins can counteract the function of pro-apoptotic proteins and promote cell survival mdpi.com. Studies have shown that high expression of BCL-2 can be associated with high sensitivity to venetoclax (B612062) (a BCL-2 inhibitor), but some malignant cells with high BCL-2 levels still exhibit significant resistance, suggesting the involvement of other factors mdpi.com. Conversely, some tumor cells with low BCL-2 levels can be highly sensitive. mdpi.com

Activation of Alternative Survival Pathways

Cancer cells can utilize alternative signaling pathways to maintain survival and evade apoptosis, even when a primary anti-apoptotic target is inhibited. Activation of these pathways can contribute to intrinsic resistance. For instance, the PI3K/Akt pathway, which is often elevated in malignancies, promotes cancer progression and confers resistance to chemotherapy by increasing the expression of ABC transporters and activating pro-survival signaling nih.govoncotarget.com. The Ras/MAPK pathway is also an important factor in determining resistance to venetoclax mdpi.com. Dysregulated signaling pathways can drive anticancer drug resistance nih.gov.

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to this compound but become resistant over time upon drug exposure. This can involve genetic alterations and adaptive responses.

Mutations in BCL-2 Family Proteins (e.g., F104L, F104C)

Mutations in the drug-binding site of BCL-2 family proteins can reduce the affinity of this compound for its target, thereby conferring resistance. For example, mutations at phenylalanine 104 (F104) in BCL-2, specifically F104L and F104C, have been observed as venetoclax-resistance mutations in preclinical models, including a mouse tumor model, and have induced drug tolerance in human cell lines nih.govfrontiersin.org. These mutations are located within BCL-2's BH3-binding groove and can reduce the binding affinity of BCL-2 to venetoclax without significantly altering the affinity for pro-apoptotic proteins like BAX and BIM, thus allowing the mutant protein to maintain its pro-survival effect frontiersin.org. While these mutations have been observed in preclinical models and in some lymphoma patients, they have not yet been commonly observed in all patient populations treated with venetoclax nih.govfrontiersin.org.

Data on BCL-2 mutant binding affinities to venetoclax highlight the impact of these mutations:

BCL-2 VariantKI (nM) for VenetoclaxFold Change vs. WT
WT0.0181
F104L0.46~25
F104C25~1389

Note: Data derived from studies on venetoclax binding to BCL-2 mutants, which are relevant to understanding resistance mechanisms for BCL-2 targeting agents like this compound. nih.gov

Upregulation of Compensatory Anti-Apoptotic Proteins (e.g., MCL-1)

Upregulation of other anti-apoptotic proteins within the BCL-2 family, particularly MCL-1, is a significant mechanism of acquired resistance to BCL-2 inhibitors like this compound. If a cancer cell relies on multiple anti-apoptotic proteins for survival, inhibiting only one (like BCL-2) may not be sufficient to induce apoptosis if others, such as MCL-1 or BCL-XL, are highly expressed and can compensate for the loss of BCL-2 function. nih.govhaematologica.org MCL-1 is a key anti-apoptotic protein involved in the survival of various cancer cells, and its overexpression is associated with resistance to different anticancer agents, including venetoclax. mdpi.comnih.gov Studies have shown that upregulation of MCL-1 is seen in venetoclax-resistant AML and MDS. nih.gov Combination strategies targeting both BCL-2 and MCL-1 have shown synergistic effects in preclinical models and are being explored to overcome resistance. mdpi.comnih.gov

Changes in Cellular Metabolism

Alterations in cellular metabolism can contribute to drug resistance in cancer cells. While the direct link between this compound resistance and specific metabolic changes is an area of ongoing research, metabolic reprogramming is a known mechanism of resistance to various anticancer therapies. Changes in glucose uptake and metabolism, fatty acid metabolism, and mitochondrial function have been implicated in drug resistance. nih.govnih.gove-dmj.org For example, impaired regulation of fatty acid metabolism and mitochondrial defects have been observed in insulin-resistant states, highlighting the link between metabolic alterations and cellular function. nih.govnih.gov Further research is needed to fully elucidate the role of specific metabolic changes in the context of this compound resistance.

Alterations in Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. mdpi.com Alterations within the TME can significantly influence drug response and contribute to resistance. mdpi.comijbs.com The TME can promote immunosuppression, facilitate tumor growth, and contribute to resistance to various therapies, including targeted agents. mdpi.comfrontiersin.org Changes in the cellular and acellular components of the TME, as well as factors like hypoxia and metabolic alterations, can all play a role in drug resistance. mdpi.com Preclinical models that accurately recapitulate the human TME are essential for studying these complex interactions and their impact on resistance. mdpi.com Studies have shown that the location of tumor growth in preclinical models can influence the immune response and treatment outcome, highlighting the importance of the microenvironment. nih.gov For instance, colorectal cancer cells grown orthotopically in their natural microenvironment showed different responses to immune checkpoint blockers compared to those grown subcutaneously. nih.gov

Identification of Resistance-Associated Molecular Signatures in Preclinical Models

The identification of molecular signatures associated with this compound resistance in preclinical models is a key area of research. These signatures can involve changes in gene expression, protein levels, or the activation of alternative signaling pathways. Resistance to targeted therapies can arise from alterations that directly affect the drug's target or through off-target mechanisms. mdpi.com For instance, resistance to other targeted therapies, such as EGFR-TKIs, has been linked to the activation of alternative signaling pathways or phenotypic transformations in preclinical models. nih.gov While specific molecular signatures for this compound resistance were not extensively detailed in the search results, research into other BCL-2 family inhibitors like Venetoclax has shown that overexpression of anti-apoptotic proteins such as MCL-1, BCL-xL, BCL-W, and BFL-1 can confer resistance. aacrjournals.orgnih.govrcsb.org Studies using drug-adapted cancer cell lines have been successful in identifying clinically relevant resistance mechanisms to various anti-cancer drugs. oaepublish.com

Development of Preclinical Models for Studying this compound Resistance

A variety of preclinical models are employed to study drug resistance, including resistance to agents like this compound. These models aim to mimic the development of resistance observed in patients to allow for in-depth functional studies and the investigation of potential strategies to overcome resistance. oaepublish.com

Common preclinical models include:

Cell Line-Derived Xenografts: Human cancer cell lines are implanted into immunocompromised mice. These models are widely used but may not fully recapitulate the complexity of the human TME and immune system. crownbio.com

Patient-Derived Xenografts (PDXs): Tumor tissue from patients is implanted into immunocompromised mice. PDX models generally maintain key characteristics of the original human tumor, including its heterogeneity and aspects of the TME, making them more clinically relevant for studying resistance. aacrjournals.orgcrownbio.com

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers. GEMMs can develop tumors de novo within an intact immune system and TME, providing a more comprehensive model for studying resistance development and the influence of the microenvironment. crownbio.com

Drug-Adapted Cancer Cell Lines: Cancer cell lines are continuously exposed to increasing concentrations of a drug to select for resistant populations. These models are valuable for identifying specific molecular mechanisms of acquired resistance. oaepublish.com

The choice of preclinical model is critical and should align with the specific research question, considering factors such as the desired clinical relevance, the role of the immune system and TME, and the heterogeneity of the tumor being studied. oaepublish.comnih.govcrownbio.com In vivo drug-induced models and pre-treated models are also used to study how resistance develops in a complete biological system or to validate treatments for established resistant tumors. crownbio.com

Preclinical models have provided insights into the complex interplay of factors leading to resistance and have helped identify potential new therapeutic targets. nih.gov However, discrepancies between resistance mechanisms observed in preclinical models and clinical studies can occur, highlighting the ongoing need for improved and more predictive models. nih.gov

Combination Therapeutic Strategies Involving Imlatoclax in Preclinical Research

Rationale for Combination Therapies (e.g., Synergy, Overcoming Resistance)

Combination therapy is a fundamental approach in cancer treatment, designed to improve outcomes compared to monotherapy by targeting multiple pathways simultaneously, thereby increasing cell killing and reducing the emergence of drug-resistant tumor cells nih.govoncotarget.com. Preclinical studies often focus on rationales for combinations, including overcoming or preventing acquired drug resistance and enhancing activity through synergistic drug interactions nih.gov. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key goal in developing drug combinations nih.gov. By combining agents with different mechanisms of action, it is possible to target redundant pathways or compensatory mechanisms that tumors may activate in response to single-agent treatment. This can lead to a more profound and durable anti-tumor response.

Combinations with Chemotherapeutic Agents

The combination of Imlatoclax with traditional chemotherapeutic agents has been investigated in preclinical settings. While specific details regarding this compound combinations with various chemotherapeutics were not extensively detailed in the search results, the general principle of combining novel targeted agents with established chemotherapy is a common strategy in preclinical research to enhance anti-cancer activity and potentially overcome resistance to chemotherapy mdpi.com. Preclinical studies have shown that combining natural products with chemotherapy can enhance anticancer activity and overcome drug resistance mdpi.com. Similarly, investigational agents like AOH1996, a targeted chemotherapy, have shown potential in combination therapies by making cancer cells more susceptible to DNA-damaging agents like cisplatin (B142131) cityofhope.org. This highlights the rationale for exploring combinations of this compound with chemotherapeutics to potentially exploit synergistic effects on DNA damage or other critical cellular processes.

Combinations with Targeted Therapies

Combining this compound with targeted therapies that interfere with specific molecular pathways crucial for cancer cell growth and survival represents a significant area of preclinical investigation.

Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinase inhibitors (TKIs) target the activity of tyrosine kinases, enzymes that play critical roles in cell signaling pathways involved in cancer. Combining TKIs with other agents is a strategy to overcome resistance and enhance efficacy ijbs.commdpi.com. Preclinical studies have explored combinations of different TKIs or TKIs with other targeted agents to improve outcomes, particularly in cancers driven by aberrant kinase activity nih.govmdpi.com. While direct preclinical data on this compound specifically combined with TKIs were not prominently featured, the rationale for such combinations exists, particularly if this compound's mechanism of action complements the effects of TKI-mediated pathway inhibition or addresses resistance mechanisms.

PI3K Inhibitors

The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers and is a common target for therapeutic intervention scientificarchives.commdpi.com. Preclinical studies have investigated combining PI3K inhibitors with other agents to enhance efficacy and overcome resistance scientificarchives.comnih.govbiorxiv.org. For example, combinations of PI3K inhibitors with other targeted agents or chemotherapy have shown synergistic effects in preclinical models mdpi.combiorxiv.orgmdpi.com. A recent preclinical study indicated that dual targeting of PI3K and mTOR, but not PI3K alone, inhibited cancer cell proliferation and migration in vitro, and that a PI3K/mTOR inhibitor in combination with immune checkpoint inhibitors showed synergistic antitumor activity firstwordpharma.com. This suggests that combining this compound with PI3K inhibitors, or agents targeting related pathways like mTOR, could be a rational approach to explore in preclinical studies, particularly if this compound influences overlapping or compensatory pathways.

PARP Inhibitors

PARP inhibitors target the poly (ADP-ribose) polymerase enzyme, which is involved in DNA repair. They are particularly effective in cancers with defects in homologous recombination repair, such as those with BRCA mutations dovepress.comnih.govmdpi.com. However, resistance to PARP inhibitors can occur, and combinations with other agents are being explored to overcome this nih.govmdpi.com. Preclinical studies have demonstrated synergistic effects of PARP inhibitors in combination with various agents, including ATR inhibitors, WEE1 inhibitors, and PI3K inhibitors nih.govmdpi.comnih.gov. The combination of PI3K inhibitors and PARP inhibitors has shown promise in preclinical studies, reducing the proliferation of BRCA-proficient cancer cells and sensitizing BRCA wild-type tumors to PARP inhibitors nih.gov. Given the role of DNA repair in cancer cell survival and resistance, combining this compound with PARP inhibitors could be a relevant preclinical strategy if this compound impacts DNA damage or repair pathways, potentially inducing a "BRCAness" phenotype or enhancing the effects of PARP inhibition.

Evaluation of Synergistic and Additive Effects in Preclinical Models

Evaluating whether the combination of this compound with other agents results in synergistic or additive effects is a critical aspect of preclinical research. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum of their individual effects oncotarget.com. Preclinical studies often employ in vitro and in vivo models to assess these interactions.

Research into the BCL-2 family of proteins, which this compound targets, has shown that simultaneous inhibition of multiple anti-apoptotic proteins, such as MCL-1 and BCL-2 or BCL-XL, can lead to enhanced apoptosis in cancer cells nih.govhaematologica.orgmdpi.com. For example, a study investigating the MCL-1 inhibitor S63845 in combination with the BCL-2/BCL-XL inhibitor ABT-737 demonstrated synergistic effects in inducing apoptosis and differentiation in acute myeloid leukemia (AML) cell lines nih.gov. This suggests that targeting multiple nodes within the BCL-2 family, which this compound is designed to do by inhibiting BCL-2, BCL-XL, and MCL-1, or combining this compound with agents that target other pathways, could yield synergistic or additive anti-tumor activity.

Preclinical studies evaluating synergistic or additive effects often involve:

In vitro experiments: Using cancer cell lines to assess cell viability, apoptosis induction, and other cellular responses when treated with single agents versus combinations.

In vivo models: Utilizing animal models, such as xenografts or syngeneic models, to evaluate tumor growth inhibition and survival in response to combination therapies nih.govbiorxiv.org.

The specific preclinical data demonstrating synergistic or additive effects of this compound in combination therapies were not extensively detailed in the provided search results. However, the rationale for combining this compound with agents like ICIs or ACT is based on the potential for such favorable interactions, aiming to improve efficacy beyond what is achievable with monotherapy biochempeg.comoncotarget.commdpi.complos.org.

Biomarker Discovery and Validation in Imlatoclax Preclinical Studies

Methodologies for Preclinical Biomarker Identification

In the general context of oncology drug development, various methodologies are employed to identify potential biomarkers during preclinical studies. These approaches are crucial for understanding a drug's mechanism of action and for predicting its efficacy in future clinical trials.

Omics Technologies (e.g., Proteomics, Transcriptomics)

Omics technologies offer a high-throughput approach to identify novel biomarkers by analyzing the complete set of proteins (proteomics) or RNA transcripts (transcriptomics) in a biological sample. nih.govresearchgate.net In the development of anti-cancer agents, these techniques can be applied to preclinical models, such as cell lines or animal models, treated with the investigational drug.

Proteomics: This involves the large-scale study of proteins. Techniques such as mass spectrometry can be used to identify and quantify thousands of proteins in a sample. In preclinical studies of a BCL-2 inhibitor, proteomics could theoretically be used to compare protein expression profiles between sensitive and resistant cancer cells. This could lead to the identification of proteins or protein pathways that predict response to the drug. For example, the expression levels of various BCL-2 family proteins (e.g., BCL-XL, MCL-1) are known to be important determinants of response to BCL-2 inhibitors. researchgate.net

Transcriptomics: This involves the study of the complete set of RNA transcripts. Microarrays and RNA-sequencing are common methods used to analyze gene expression changes in response to a drug. In a preclinical setting for a compound like Imlatoclax, transcriptomics could be used to identify genes that are upregulated or downregulated upon treatment, potentially revealing mechanisms of action and resistance.

Interactive Table: Potential Omics-Based Biomarkers for BCL-2 Inhibitors (General)

Biomarker TypePotential BiomarkerRationale
ProteinBCL-2 Expression LevelDirect target of the inhibitor class.
ProteinMCL-1 Expression LevelHigh levels can confer resistance.
ProteinBCL-XL Expression LevelHigh levels can confer resistance.
Gene TranscriptBCL2 mRNA levelsMay correlate with protein expression and sensitivity.
Gene TranscriptMCL1 mRNA levelsMay indicate potential for resistance.

Imaging-Based Biomarkers

Preclinical imaging techniques allow for the non-invasive monitoring of tumor growth and response to treatment in living animal models. nih.gov Various imaging modalities can be employed to assess biological processes that may serve as biomarkers.

Positron Emission Tomography (PET): PET imaging can be used to measure metabolic activity in tumors, often using a radiolabeled glucose analog (FDG). A decrease in FDG uptake after treatment could serve as an early biomarker of drug efficacy.

Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical images of tumors and can also be used to assess functional parameters such as blood flow and cell death (apoptosis). An increase in apoptosis-related MRI signals could be an early indicator of response to a pro-apoptotic agent like a BCL-2 inhibitor.

Translational Potential of Preclinical Biomarkers for Future Research

The identification of robust preclinical biomarkers is a critical step in the development of targeted therapies. Biomarkers discovered in preclinical studies have the potential to be translated into the clinic to guide patient selection, monitor treatment response, and identify resistance mechanisms. frontiersin.org

For a compound like this compound, preclinical biomarkers could, in the future, inform the design of clinical trials. For instance, if a specific proteomic or transcriptomic signature is found to predict sensitivity in preclinical models, this signature could be developed into a companion diagnostic to select patients most likely to benefit from the drug. Similarly, if an imaging biomarker shows a strong correlation with treatment response in animal models, it could be used as an early endpoint in clinical trials to assess drug activity.

The successful translation of preclinical biomarkers requires rigorous validation to ensure that they are accurate and reliable in the human setting. This often involves correlating the preclinical biomarker with clinical outcomes in early-phase trials. While specific data for this compound is not currently available, the established methodologies in biomarker discovery provide a clear path forward for future research in this area.

Future Directions and Emerging Research Areas for Imlatoclax

Exploration of Novel Molecular Targets and Pathways

While the primary mechanism of action for Imlatoclax may involve specific targets, future research could delve into identifying and validating additional molecular targets and signaling pathways that contribute to its efficacy or resistance mechanisms. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 haematologica.orgnih.govmdpi.com. BH3 mimetics, like this compound, are designed to inhibit these proteins and restore the apoptotic pathway nih.gov. Research into combinations of BH3 mimetics targeting different anti-apoptotic proteins (e.g., MCL-1 and BCL-XL) has shown enhanced cytotoxicity, suggesting the importance of understanding the cooperative roles of these proteins and exploring strategies for dual inhibition mdpi.comfrontiersin.org. Identifying novel pathways that are modulated by this compound could lead to the development of combination therapies or the identification of new indications for the compound nih.gov.

Development of Advanced Preclinical Models

Advancements in preclinical modeling are crucial for accurately predicting the in vivo behavior of this compound and its potential efficacy in complex biological systems. Traditional 2D cell cultures often fail to recapitulate the intricate microenvironment of human organs and tumors mdpi.comnih.gov.

Microphysiological Systems (Organ-on-a-chip)

Microphysiological systems, also known as organ-on-a-chip technology, offer a promising avenue for preclinical research. These microfluidic devices are engineered to mimic the structural and functional aspects of living human organs on a microchip mdpi.comimec-int.comharvard.edu. They contain continuously perfused chambers lined with living human cells, replicating organ-level physiology and tissue-tissue interactions mdpi.comharvard.edufrontiersin.org. Organ-on-a-chip models can provide a more accurate representation of pharmacokinetic and pharmacodynamic processes compared to traditional cell cultures mdpi.com. This technology allows for the study of drug effects in a more physiologically relevant context, potentially reducing the reliance on animal testing and improving the predictability of clinical outcomes mdpi.comnih.govimec-int.comharvard.edu.

Integrated Heterogeneous Tumor Models

Tumor heterogeneity, both spatial and temporal, is a significant challenge in cancer treatment, contributing to drug resistance and relapse news-medical.netelifesciences.org. Developing integrated heterogeneous tumor models that better reflect the diversity of cell populations within a tumor is essential for evaluating the efficacy of this compound in a more clinically relevant setting news-medical.netnih.gov. These models can involve co-culturing different cancer cell subclones, incorporating stromal and immune cells, and mimicking the tumor microenvironment news-medical.netnih.gov. Such models can help researchers understand how this compound performs against diverse cell populations within a single tumor and identify potential mechanisms of resistance that may arise in a heterogeneous environment news-medical.netnih.gov.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

De Novo Compound Design

Prediction of Efficacy and Resistance

Machine learning algorithms can analyze complex biological and chemical data to predict the efficacy of this compound in different cancer types or patient populations mdpi.commdpi.commdpi.com. Furthermore, AI can be used to predict potential mechanisms of resistance to this compound based on genomic, transcriptomic, or proteomic data mdpi.commdpi.comnih.gov. By identifying patterns and biomarkers associated with resistance, researchers can develop strategies to overcome it, such as identifying patient subgroups likely to respond to this compound or designing rational combination therapies mdpi.commdpi.comnih.gov.

Academic-Industry Collaborations in Preclinical Drug Discovery

Academic-industry collaborations play a crucial role in advancing preclinical drug discovery for compounds such as this compound. These partnerships leverage the distinct strengths of both sectors: academia often provides fundamental biological insights, novel targets, and innovative research methodologies, while industry contributes expertise in medicinal chemistry, compound optimization, process development, and the complex path toward clinical translation nih.govukri.org. Such collaborations can take various forms, including joint research projects, licensing agreements, consortia, and the exchange of personnel and resources nih.govthe-turing-way.org.

For this compound, engaging in academic-industry collaborations could facilitate deeper exploration of its mechanism of action, identify potential synergistic combinations with other therapies, or uncover new indications through the application of diverse academic expertise and industrial development capabilities. These partnerships are vital for navigating the complexities of preclinical research and translating promising findings into potential clinical candidates.

Strategies for Improving Reproducibility and Quality in Academic Preclinical Research

Ensuring the reproducibility and quality of preclinical research is paramount for the reliable progression of drug candidates, including this compound, through the development pipeline. Concerns about a "reproducibility crisis" in biomedical research highlight the need for robust strategies to enhance the reliability of findings generated in academic and industrial settings nih.govplos.orgretractionwatch.com. Reproducibility pertains to the ability of independent researchers to obtain similar results when repeating an experiment or study nih.govnih.gov.

Strategies for improving reproducibility in preclinical research relevant to compounds like this compound encompass several key areas. These include enhancing experimental design, implementing more explicit data management and analysis protocols, and providing increasingly detailed experimental protocols to allow others to repeat experiments accurately nih.govnih.gov. Standardization of procedures, environmental conditions, and genetic backgrounds has traditionally been promoted to reduce variability, although some evidence suggests that embracing a degree of heterogeneity through multi-laboratory designs can sometimes improve reproducibility by increasing external validity plos.org.

Other crucial strategies involve specifying data analysis plans before data collection to mitigate selective reporting, promoting objective study measures, and encouraging transparency through the public availability of raw data and computer code where possible nih.gov. Senior investigators play a vital role by taking ownership of research details, implementing active laboratory management practices, and fostering a culture of rigor and skepticism nih.govnih.gov. Internal replication within experiments can also serve as a tool for evaluating reproducibility without requiring entirely new studies arxiv.org. By adopting these strategies, the preclinical data supporting the potential of this compound can be made more reliable, strengthening the foundation for future development decisions.

Q & A

Basic Research Questions

Q. What methodologies are recommended for elucidating the mechanism of action of Imlatoclax in preclinical models?

  • Methodological Answer: Utilize BH3 profiling to assess mitochondrial priming and dependency on BCL-2 family proteins. Combine apoptosis assays (e.g., Annexin V/PI staining) with protein interaction studies (co-immunoprecipitation, surface plasmon resonance) to quantify target engagement. Validate findings using knockout/knockdown models (e.g., CRISPR-Cas9) to confirm specificity .

Q. How should researchers design in vivo experiments to evaluate this compound’s therapeutic window and toxicity profile?

  • Methodological Answer: Implement dose-ranging studies with pharmacokinetic (PK) monitoring to establish maximum tolerated dose (MTD). Use patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) to mimic human disease. Include biomarker-driven endpoints (e.g., BCL-2 expression via IHC) and assess off-target effects through histopathological analysis of critical organs (liver, kidney) .

Q. What standardized assays are critical for assessing this compound’s potency across cell lines?

  • Methodological Answer: Employ dose-response curves (IC₅₀ calculations) using CellTiter-Glo® assays. Cross-validate with dynamic BH3 profiling to measure changes in apoptotic priming. Ensure reproducibility by adhering to MIAME guidelines for cell line authentication and culture conditions .

Advanced Research Questions

Q. How can contradictory efficacy data from different preclinical models using this compound be systematically analyzed?

  • Methodological Answer: Conduct meta-analysis to identify variables (e.g., model type, dosing schedule, genetic background). Perform mechanistic deconvolution (e.g., transcriptomic profiling of resistant vs. sensitive models) and use Bayesian hierarchical modeling to account for inter-study heterogeneity. Reference standardized guidelines (e.g., ARRIVE 2.0) for experimental transparency .

Q. What experimental approaches are effective in identifying predictive biomarkers for this compound resistance?

  • Methodological Answer: Apply CRISPR-Cas9 screens to pinpoint resistance-associated genes. Use proteomic profiling (e.g., mass spectrometry) to detect post-translational modifications in BCL-2 family proteins. Validate candidates in longitudinal patient-derived samples with single-cell RNA sequencing to track clonal evolution .

Q. How should researchers optimize combination therapies involving this compound and other targeted agents?

  • Methodological Answer: Design synergy screens (e.g., Chou-Talalay method) to identify additive or synergistic partners. Prioritize agents with non-overlapping toxicity profiles (e.g., kinase inhibitors). Use PK/PD modeling to simulate dosing schedules and validate in 3D co-culture systems mimicking tumor microenvironments .

Q. What strategies mitigate off-target effects in this compound studies while maintaining therapeutic efficacy?

  • Methodological Answer: Implement proteome-wide selectivity profiling (e.g., thermal shift assays) to identify unintended targets. Optimize dosing using adaptive trial designs with real-time PK monitoring. Develop prodrug formulations to enhance tumor specificity .

Data Analysis & Validation

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Perform multiscale modeling integrating in vitro IC₅₀ values with in vivo PK parameters (e.g., tumor penetration, plasma half-life). Use microdialysis to measure intratumoral drug concentrations and validate with ex vivo pharmacodynamic assays (e.g., BH3 profiling of treated tumors) .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous tumor populations?

  • Methodological Answer: Apply mixed-effects models to account for intra-tumor variability. Use machine learning algorithms (e.g., random forests) to identify subpopulations with divergent responses. Cross-validate with spatial transcriptomics to map drug distribution and effect .

Recommended Experimental Workflow Table

Research Objective Key Methodologies Validation Criteria References
Mechanism of Action StudiesBH3 profiling, apoptosis assays, co-IPIC₅₀ concordance across assays
In Vivo Therapeutic Window AssessmentPDX models, PK/PD modeling, histopathologyTumor regression ≥50% without Grade 3 toxicity
Biomarker DiscoveryCRISPR screens, proteomics, scRNA-seqAUC >0.8 in ROC analysis of predictive power

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imlatoclax
Reactant of Route 2
Reactant of Route 2
Imlatoclax

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.